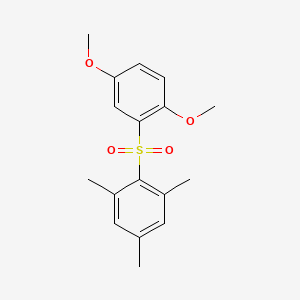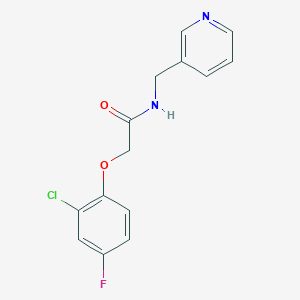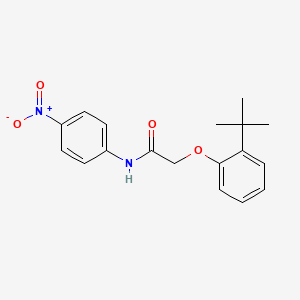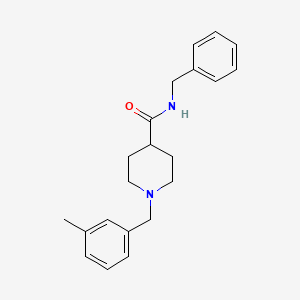
2,5-dimethoxyphenyl mesityl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethoxyphenyl mesityl sulfone (DMMS) is a chemical compound that has gained attention in the field of scientific research due to its unique properties. DMMS is a sulfone derivative of mesitylene and is commonly used as a reagent in organic synthesis.
Scientific Research Applications
2,5-dimethoxyphenyl mesityl sulfone has been extensively studied for its potential use in various scientific research applications. It has been used as a reagent in organic synthesis to form sulfones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound has also been used as a radical initiator in polymerization reactions to produce high molecular weight polymers.
Mechanism of Action
The mechanism of action of 2,5-dimethoxyphenyl mesityl sulfone is not fully understood, but it is believed to act as a radical initiator in various chemical reactions. This compound can also undergo reduction to form the corresponding sulfoxide and sulfide.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have moderate toxicity in animal studies. Further studies are needed to determine the potential toxicological effects of this compound on humans.
Advantages and Limitations for Lab Experiments
One advantage of using 2,5-dimethoxyphenyl mesityl sulfone in lab experiments is its high reactivity and selectivity. This compound can be used as a reagent in various organic synthesis reactions to form sulfones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. However, one limitation of using this compound is its moderate toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of 2,5-dimethoxyphenyl mesityl sulfone. One potential area of research is the development of new synthetic methods for this compound, which could lead to the synthesis of new sulfone derivatives with unique properties. Another area of research is the study of the toxicological effects of this compound on humans, which could lead to the development of safer handling procedures for this compound in the laboratory. Additionally, the use of this compound as a radical initiator in polymerization reactions could be further explored to produce high molecular weight polymers with unique properties.
Synthesis Methods
2,5-dimethoxyphenyl mesityl sulfone can be synthesized by reacting mesitylene with sulfur dioxide in the presence of a strong oxidizing agent, such as hydrogen peroxide. The reaction proceeds through a radical mechanism and yields this compound as a white crystalline solid.
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)sulfonyl-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-11-8-12(2)17(13(3)9-11)22(18,19)16-10-14(20-4)6-7-15(16)21-5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEKODBYDKFSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4963706.png)
![N-cyclopropyl-4-methoxy-2-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B4963709.png)

amine](/img/structure/B4963720.png)
![3-[1-(3-chloro-4-fluorobenzoyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B4963723.png)
![4-[2-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4963730.png)
![N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea](/img/structure/B4963741.png)

![N-benzyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4963756.png)
![N-{4-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide](/img/structure/B4963763.png)


![1-(2,5-dimethoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4963775.png)
amino]methyl}-N,N-dimethylaniline](/img/structure/B4963793.png)